molecular formula C8H15ClN2 B1432027 [(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride CAS No. 1798732-83-8

[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride

Cat. No. B1432027
CAS RN: 1798732-83-8
M. Wt: 174.67 g/mol
InChI Key: WWJWESQUOLQBTE-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 . It is related to the pyrrole group of compounds, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of certain precursors in the presence of a catalyst . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride” includes a pyrrole ring, which is a five-membered aromatic heterocycle consisting of four carbon atoms and a nitrogen atom . The pyrrole ring in this compound is substituted with an ethyl group and a methylamine group .


Chemical Reactions Analysis

Pyrrole compounds, including “(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .

Future Directions

The future directions for “(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride” and related compounds could involve further exploration of their diverse biological activities and potential applications in the development of new drugs .

Mechanism of Action

properties

IUPAC Name

1-(1-ethylpyrrol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-3-10-5-4-8(7-10)6-9-2;/h4-5,7,9H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJWESQUOLQBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride

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